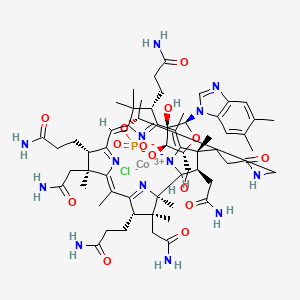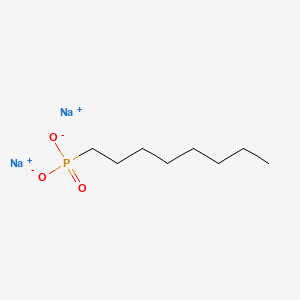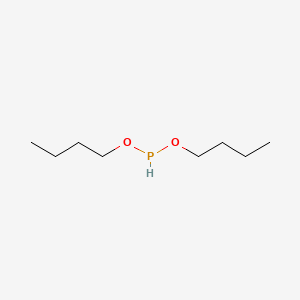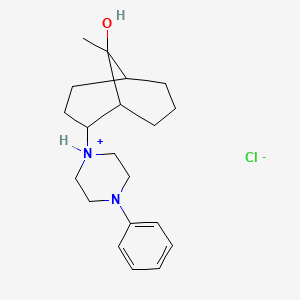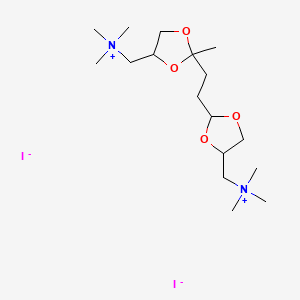
3-(2-Hydroxyphenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenoxy)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxy group attached to a phenoxy group, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenoxy)benzoic acid can be achieved through several methods. One common approach involves the condensation of 2-hydroxyphenol with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyphenoxy)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenoxy and benzoic acid moieties can participate in various biochemical pathways, modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenoxybenzoic acid
- 2-Hydroxybenzoic acid (Salicylic acid)
- 4-Hydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
Uniqueness
3-(2-Hydroxyphenoxy)benzoic acid is unique due to the presence of both a hydroxy group and a phenoxy group attached to the benzoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other hydroxybenzoic acids .
Propiedades
Número CAS |
35101-26-9 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenoxy)benzoic acid |
InChI |
InChI=1S/C13H10O4/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8,14H,(H,15,16) |
Clave InChI |
IOFDVSATOFHLLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)OC2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


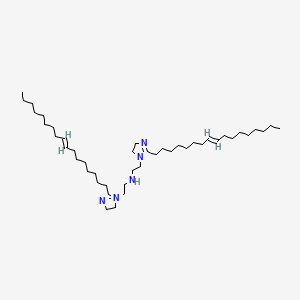
![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)
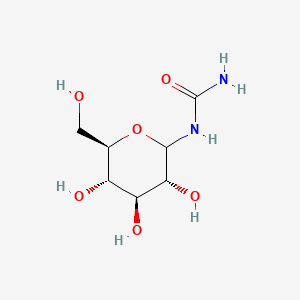
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)
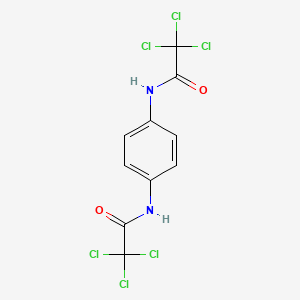
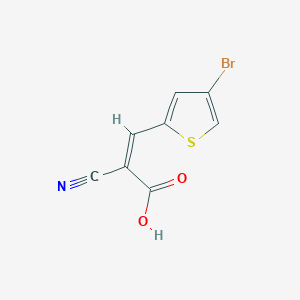


![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)
